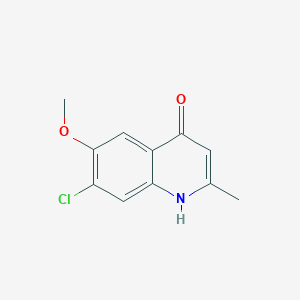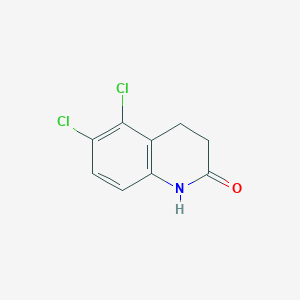
4-(Methyl((trimethylsilyl)methyl)amino)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methyl((trimethylsilyl)methyl)amino)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a methyl(trimethylsilyl)methylamino group. This compound is notable for its unique structural features, which include a tertiary amine and an aldehyde functional group, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methyl((trimethylsilyl)methyl)amino)benzaldehyde typically involves the reaction of 4-aminobenzaldehyde with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminobenzaldehyde attacks the silicon atom of trimethylsilylmethyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-(Methyl((trimethylsilyl)methyl)amino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles such as halides, amines, or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: 4-(Methyl((trimethylsilyl)methyl)amino)benzoic acid.
Reduction: 4-(Methyl((trimethylsilyl)methyl)amino)benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 4-(Methyl((trimethylsilyl)methyl)amino)benzyl halide or 4-(Methyl((trimethylsilyl)methyl)amino)benzyl amine.
科学的研究の応用
4-(Methyl((trimethylsilyl)methyl)amino)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes and amines.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 4-(Methyl((trimethylsilyl)methyl)amino)benzaldehyde involves its interaction with various molecular targets, primarily through its aldehyde and amine functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or receptors, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(Trimethylsilyloxy)benzaldehyde: Similar in structure but with a trimethylsilyloxy group instead of a methyl(trimethylsilyl)methylamino group.
4-(Methylamino)benzaldehyde: Lacks the trimethylsilyl group, making it less bulky and potentially less reactive.
4-(Dimethylamino)benzaldehyde: Contains a dimethylamino group instead of a methyl(trimethylsilyl)methylamino group, affecting its steric and electronic properties.
Uniqueness
4-(Methyl((trimethylsilyl)methyl)amino)benzaldehyde is unique due to the presence of the trimethylsilyl group, which imparts increased steric bulk and chemical stability. This makes it particularly useful in reactions where steric hindrance can influence the outcome, such as in selective synthesis and protection of functional groups.
特性
CAS番号 |
921772-59-0 |
|---|---|
分子式 |
C12H19NOSi |
分子量 |
221.37 g/mol |
IUPAC名 |
4-[methyl(trimethylsilylmethyl)amino]benzaldehyde |
InChI |
InChI=1S/C12H19NOSi/c1-13(10-15(2,3)4)12-7-5-11(9-14)6-8-12/h5-9H,10H2,1-4H3 |
InChIキー |
ZBCYVKVXQJOYKI-UHFFFAOYSA-N |
正規SMILES |
CN(C[Si](C)(C)C)C1=CC=C(C=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Benzyloxy)pyrazolo[1,5-a]pyridine](/img/structure/B11885584.png)









![8-Amino-1-methyl-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B11885652.png)
![3-Ethyl-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B11885655.png)

![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11885663.png)
